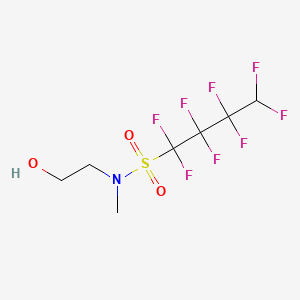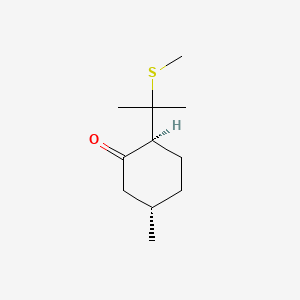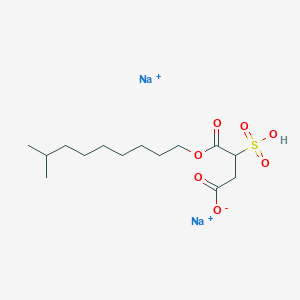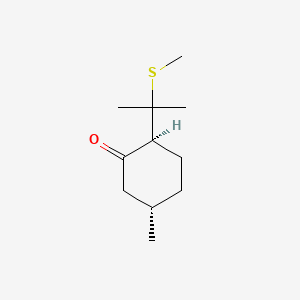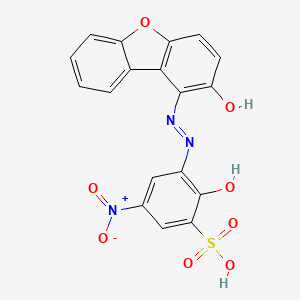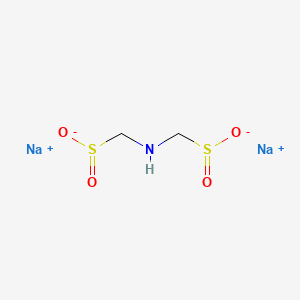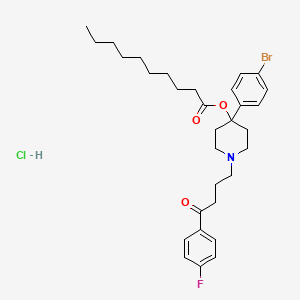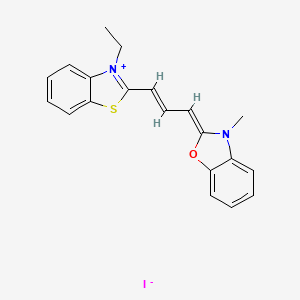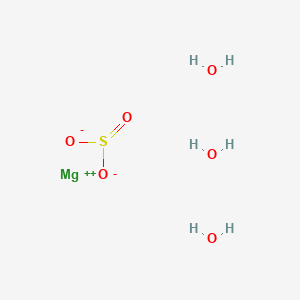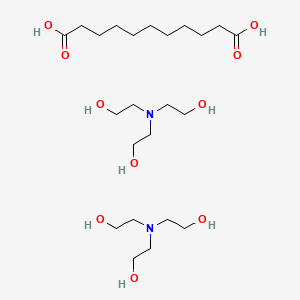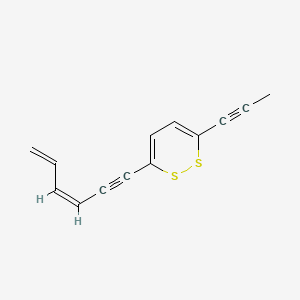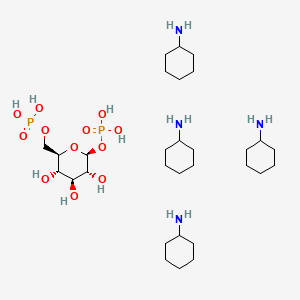
Einecs 298-550-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 298-550-1, also known as β-D-glucose 1,6-bis(dihydrogen phosphate), compound with cyclohexylamine (1:4), is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of β-D-glucose 1,6-bis(dihydrogen phosphate) involves the phosphorylation of β-D-glucose. This process typically requires the use of phosphorylating agents such as phosphoric acid or phosphorus oxychloride under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired bisphosphate compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
β-D-glucose 1,6-bis(dihydrogen phosphate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo substitution reactions where the phosphate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various phosphorylated derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
β-D-glucose 1,6-bis(dihydrogen phosphate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: This compound is utilized in studies related to cellular metabolism and enzyme activity.
Industry: It is used in the production of various biochemical products and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of β-D-glucose 1,6-bis(dihydrogen phosphate) involves its interaction with specific molecular targets, such as enzymes involved in glucose metabolism. The compound acts as a substrate or inhibitor, modulating the activity of these enzymes and affecting metabolic pathways. The phosphorylation state of the compound plays a crucial role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- β-D-glucose 1-phosphate
- β-D-glucose 6-phosphate
- α-D-glucose 1-phosphate
Comparison
Compared to its similar compounds, β-D-glucose 1,6-bis(dihydrogen phosphate) is unique due to its dual phosphorylation, which provides distinct chemical and biological properties. This dual phosphorylation allows it to participate in more complex biochemical pathways and reactions, making it a valuable compound in various research applications.
Properties
CAS No. |
93805-67-5 |
|---|---|
Molecular Formula |
C30H66N4O12P2 |
Molecular Weight |
736.8 g/mol |
IUPAC Name |
cyclohexanamine;[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/4C6H13N.C6H14O12P2/c4*7-6-4-2-1-3-5-6;7-3-2(1-16-19(10,11)12)17-6(5(9)4(3)8)18-20(13,14)15/h4*6H,1-5,7H2;2-9H,1H2,(H2,10,11,12)(H2,13,14,15)/t;;;;2-,3-,4+,5-,6+/m....1/s1 |
InChI Key |
KRQDUKGDTPUTQA-XSFXTZNASA-N |
Isomeric SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


